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Compound of Interest

Compound Name: 9-ING-41

Cat. No.: B605026

Elraglusib (9-ING-41), a potent and selective small-molecule inhibitor of Glycogen Synthase
Kinase-3 Beta (GSK-3pB), is an investigational drug showing promise in the treatment of various
advanced and refractory cancers.[1] GSK-3[ is a critical enzyme involved in numerous cellular
processes that, when dysregulated, can promote tumor growth, survival, and resistance to
conventional therapies.[2][3] This guide provides a detailed comparison of Elraglusib
administered as a monotherapy versus its use in combination with standard chemotherapy,
supported by the latest preclinical and clinical experimental data.

Mechanism of Action: A Dual Approach to Cancer
Therapy

Elraglusib's primary mechanism of action is the inhibition of GSK-3[3, a kinase that influences
multiple oncogenic pathways.[2] By blocking GSK-3[3, Elraglusib can disrupt key tumor survival
mechanisms, including NF-kB and c-Myc signaling, thereby sensitizing cancer cells to
apoptosis.[2][4] Preclinical studies have demonstrated that this inhibition can overcome
chemoresistance and potentiate the effects of cytotoxic agents.[2]

Recent research has also uncovered a secondary mechanism: Elraglusib can act as a direct
microtubule destabilizer, leading to mitotic arrest, DNA damage, and apoptosis, independent of
its GSK3-inhibitory function.[5] This dual activity helps explain its broad pan-cancer efficacy.[5]
Furthermore, Elraglusib exhibits significant immunomodulatory effects, including the
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downregulation of immune checkpoint molecules like PD-1, TIGIT, and LAG-3, and the
enhancement of CD8+ T cell activity, suggesting a role in boosting anti-tumor immunity.[6][7][8]
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Caption: Elraglusib's multifaceted mechanism of action.

Preclinical Evidence

Extensive preclinical research has provided a strong rationale for evaluating Elraglusib in
clinical settings. In various animal models, Elraglusib has demonstrated significant anti-tumor
activity, both alone and in combination with chemotherapy. For instance, in models of
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pancreatic cancer, Elraglusib enhanced the anti-tumor effects of gemcitabine, nab-paclitaxel,
and irinotecan.[2] Similarly, in a B16 metastatic melanoma mouse model, Elraglusib not only

suppressed tumor growth as a single agent but also showed a synergistic effect when

administered sequentially with an anti-PD-1 antibody, leading to the shrinkage of CNS

metastases.[2][7]

Cancer Model Treatment Key Finding Reference
Enhanced tumor
Pancreatic Cancer Elraglusib + growth inhibition and ]
(Xenogratft) Gemcitabine regression compared
to either agent alone.
Melanoma (B16 Elraglusib Suppressive effect on 7]
Mouse Model) Monotherapy tumor growth.

Melanoma (B16
Mouse Model)

Elraglusib + anti-PD-1
mAb

Synergistic and
enhanced anti-tumor
effect, especially with

sequential therapy.

Colorectal Cancer
(Murine Model)

Elraglusib + anti-PD-
L1

Synergistic activity;
responders showed
4]

increased tumor-

infiltrating T-cells.

Various Cancers (In

Vivo)

Elraglusib
Monotherapy

Demonstrated anti-
tumor activity across a
spectrum of human

cancers.

Clinical Evaluation: The Actuate-1801 Trial

The primary source of clinical data for this comparison is the multi-part Phase 1/2 Actuate-1801
(NCT03678883) study, which evaluated the safety and efficacy of Elraglusib as a monotherapy

and in combination with various chemotherapy regimens in patients with advanced

malignancies.[2][10]
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Caption: Simplified workflow of the Actuate-1801 Phase 1/2 trial.

Experimental Protocol Overview: Actuate-1801 Study

Study Design: A Phase 1/2, open-label, multicenter trial.

Part 1 (Monotherapy): Patients (n=67) with relapsed/refractory advanced solid tumors or
hematologic malignancies received Elraglusib intravenously twice weekly in 3-week cycles in
a dose-escalation design.[10][11]

Part 2 (Combination): Patients (n=171) received Elraglusib in a dose-escalation design
combined with one of eight standard chemotherapy regimens, including gemcitabine/nab-
paclitaxel (GnP), for which they had been previously treated.[10][12]

Randomized Phase 2 (Pancreatic Cancer): Based on promising signals, the study advanced
to a randomized evaluation of Elraglusib plus GnP versus GnP alone in previously untreated
patients with metastatic pancreatic ductal adenocarcinoma (MPDAC).[13][14]

Response Evaluation: Clinical outcomes were assessed using standard criteria (e.g.,
RECIST for solid tumors) and included Overall Response Rate (ORR), Progression-Free
Survival (PFS), and Overall Survival (0OS).[2]

Elraglusib as Monotherapy: Clinical Outcomes
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In the monotherapy arm of the Phase 1 trial, Elraglusib demonstrated a favorable safety profile
and modest single-agent activity in a heavily pre-treated patient population.[2][10]

Metric Result (N=67 Patients) Reference

3.2% (1 Complete Response

Objective Response Rate in melanoma, 1 Partial 5]
(ORR) Response in T-cell

leukemia/lymphoma)
Median Progression-Free

) 1.6 months [15]

Survival (PFS)
Median Overall Survival (OS) 7.7 months [15]
Median Treatment Duration 39 days [2]
Grade =3 Treatment-Emergent

55.2% [10][11]
AEs
Common Elraglusib-Related Transient visual changes, [L0J[11]
AEs fatigue, catheter blockages.

Elraglusib in Combination with Chemotherapy: Clinical
Outcomes

The combination of Elraglusib with chemotherapy showed enhanced clinical benefit and
manageable toxicity. The most robust data comes from the cohort of patients with metastatic
pancreatic cancer receiving Elraglusib with gemcitabine and nab-paclitaxel (GnP).

Phase 1 Combination Arm (All Cancers) In Part 2 of the initial study, seven partial responses
were observed across various tumor types. The median PFS was 2.1 months and the median
OS was 6.9 months.[2][10]

Randomized Phase 2 (Metastatic Pancreatic Cancer: Elraglusib + GnP vs. GnP Alone) Interim
and topline results from the randomized portion of the trial demonstrated a statistically
significant improvement in survival for the combination arm.[13][14][16]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://actuatetherapeutics.com/wp-content/uploads/2024/09/Carneiro-Publication-Multiple-types-of-cancer-2024.pdf
https://pubmed.ncbi.nlm.nih.gov/37982822/
https://actuatetherapeutics.com/wp-content/uploads/2024/09/Carneiro-Publication-Multiple-types-of-cancer-2024.pdf
https://www.researchgate.net/publication/375771767_Phase_1_study_of_Elraglusib_9-ING-41_a_glycogen_synthase_kinase-3b_inhibitor_as_monotherapy_or_combined_with_chemotherapy_in_patients_with_advanced_malignancies
https://www.researchgate.net/publication/375771767_Phase_1_study_of_Elraglusib_9-ING-41_a_glycogen_synthase_kinase-3b_inhibitor_as_monotherapy_or_combined_with_chemotherapy_in_patients_with_advanced_malignancies
https://www.researchgate.net/publication/375771767_Phase_1_study_of_Elraglusib_9-ING-41_a_glycogen_synthase_kinase-3b_inhibitor_as_monotherapy_or_combined_with_chemotherapy_in_patients_with_advanced_malignancies
https://actuatetherapeutics.com/wp-content/uploads/2024/09/Carneiro-Publication-Multiple-types-of-cancer-2024.pdf
https://pubmed.ncbi.nlm.nih.gov/37982822/
https://aacrjournals.org/clincancerres/article-abstract/30/3/522/733553/Phase-I-Study-of-Elraglusib-9-ING-41-a-Glycogen?redirectedFrom=fulltext
https://pubmed.ncbi.nlm.nih.gov/37982822/
https://aacrjournals.org/clincancerres/article-abstract/30/3/522/733553/Phase-I-Study-of-Elraglusib-9-ING-41-a-Glycogen?redirectedFrom=fulltext
https://actuatetherapeutics.com/wp-content/uploads/2024/09/Carneiro-Publication-Multiple-types-of-cancer-2024.pdf
https://pubmed.ncbi.nlm.nih.gov/37982822/
https://rarecancernews.com/news/elraglusib-prolongs-survival-metastatic-pancreatic-cancer/
https://www.clinicaltrialvanguard.com/news/actuate-therapeutics-announces-topline-results-from-phase-2-elraglusib-trial/
https://www.targetedonc.com/view/addition-of-elraglusib-improves-survival-in-metastatic-pancreatic-cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Metric Elraglusib + GnP GnP Alone Reference

Median Overall

] 10.1 months 7.2 months [16]
Survival (OS)
Hazard Ratio for 0.63 (37% reduced [16]
Death (HR) risk of death)
12-Month Survival
44.1% 22.3% [16]
Rate
18-Month Survival
19.7% 4.4% [16]
Rate
24-Month Survival
13.8% 0% [16]
Rate
Median Progression-
) 5.6 months 5.1 months [16]
Free Survival (PFS)
Objective Response
29.0% 21.8% [16]
Rate (ORR)
Similar rates to GnP
alone, with _
Grade =3 Treatment- ~56.4% (Serious
manageable [16]
Emergent AEs ) ) TEAES)
increases in
neutropenia.
Low-grade, transient
Key Elraglusib- visual disturbances (16]
Related AEs (67.7% vs 9.0% for

GnP alone).

Comparative Summary and Conclusion

The available data clearly indicates that while Elraglusib has a favorable safety profile and
shows signs of single-agent activity, its clinical potential is significantly enhanced when
combined with standard chemotherapy.
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Caption: Logical comparison of Elraglusib treatment strategies.

In conclusion, Elraglusib demonstrates a favorable toxicity profile both as a single agent and in
combination with chemotherapy.[2][10] As a monotherapy, it provides modest clinical benefit in
heavily pre-treated patients. However, when combined with cytotoxic chemotherapy,
particularly in metastatic pancreatic cancer, Elraglusib leads to a statistically significant and
clinically meaningful improvement in overall survival and other efficacy endpoints.[14][16]
These results strongly support the continued clinical evaluation of Elraglusib as a
chemosensitizing and immunomodulatory agent in combination regimens for the treatment of

advanced cancers.[2][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b605026#comparing-elraglusib-
monotherapy-to-combination-with-chemotherapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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